3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
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Description
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is the enzyme aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme . The specific pathways and their downstream effects would require further investigation.
Pharmacokinetics
The compound has shown good cellular potency , suggesting it may have favorable bioavailability
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism . This could potentially disrupt the growth of cancer cells in both breast and prostate cancer, given the role of AKR1C3 in these diseases .
Properties
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18(20-11-9-14-5-1-2-6-15(14)13-20)10-12-21-16-7-3-4-8-17(16)24-19(21)23/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBVRNHVEMMNAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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